molecular formula C9H10F3OP B2367657 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene CAS No. 1333230-27-5

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene

Cat. No.: B2367657
CAS No.: 1333230-27-5
M. Wt: 222.147
InChI Key: YQKKCDAIQTYONV-UHFFFAOYSA-N
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Description

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H10F3OP. It is characterized by the presence of a dimethylphosphoryl group and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

The synthesis of 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene typically involves the introduction of the dimethylphosphoryl and trifluoromethyl groups onto a benzene ring. One common synthetic route includes the reaction of a suitable benzene derivative with dimethylphosphoryl chloride and trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced phosphine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzene derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in coordination with metal ions or other electrophilic species, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various molecular pathways and biological processes .

Comparison with Similar Compounds

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

    1-Dimethylphosphoryl-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.

    1-Dimethylphosphoryl-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.

    1-Dimethylphosphoryl-3-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields .

Properties

IUPAC Name

1-dimethylphosphoryl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3OP/c1-14(2,13)8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKKCDAIQTYONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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